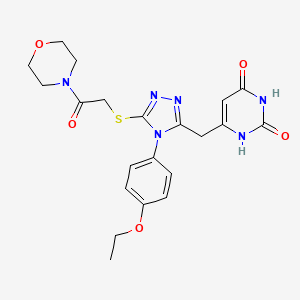
6-((4-(4-ethoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-(4-ethoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H24N6O5S and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-((4-(4-ethoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic molecule that exhibits a range of biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 378.43 g/mol
The compound features a pyrimidine dione core linked to a thiazole moiety through a morpholino group, which is known to enhance solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study investigating the effects of triazole derivatives on cancer cells found that they can inhibit the growth of A549 lung adenocarcinoma cells with IC₅₀ values ranging from 15 to 25 µM. The presence of the morpholino group was crucial for enhancing this activity, possibly due to improved interaction with cellular targets .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazoles are known for their broad-spectrum activity against bacteria and fungi. The inclusion of the ethoxyphenyl group is believed to enhance lipophilicity, allowing better penetration into microbial membranes.
Research Findings : In vitro studies demonstrated that similar triazole compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10-50 µg/mL .
Anticonvulsant Effects
Another area of interest is the anticonvulsant activity associated with triazole derivatives. Compounds with structural similarities have shown promise in reducing seizure activity in animal models.
Study Results : In a recent study using a PTZ-induced seizure model, triazole derivatives demonstrated protective effects with effective doses (ED₅₀) around 20 mg/kg, indicating potential as anticonvulsant agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Interaction with Receptors : The morpholino group may facilitate binding to specific receptors involved in neurotransmission and cell signaling.
Comparative Analysis
| Property | Compound Structure | Activity Level |
|---|---|---|
| Anticancer | Triazole with morpholino | High |
| Antimicrobial | Ethoxyphenyl derivative | Moderate to High |
| Anticonvulsant | Similar triazole derivatives | Moderate |
特性
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O5S/c1-2-32-16-5-3-15(4-6-16)27-17(11-14-12-18(28)23-20(30)22-14)24-25-21(27)33-13-19(29)26-7-9-31-10-8-26/h3-6,12H,2,7-11,13H2,1H3,(H2,22,23,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLABYWMTAXABMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














